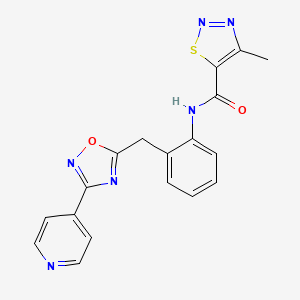

4-methyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2S/c1-11-16(27-24-22-11)18(25)20-14-5-3-2-4-13(14)10-15-21-17(23-26-15)12-6-8-19-9-7-12/h2-9H,10H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCKAMKYCKBHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole and thiadiazole rings, followed by the coupling of these rings with the appropriate aromatic amines and carboxylic acids under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and oxadiazole rings, using reagents like sodium hydride or potassium tert-butoxide.

Coupling Reactions: It can participate in coupling reactions, forming new C-C or C-N bonds using palladium-catalyzed cross-coupling reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of several key structural components:

- Thiadiazole ring : Known for its biological activity.

- Oxadiazole moiety : Often associated with antimicrobial and anticancer properties.

- Pyridine group : Enhances the compound's ability to interact with biological targets.

Anticancer Activity

Research indicates that compounds similar to 4-methyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2,3-thiadiazole-5-carboxamide demonstrate significant anticancer properties. For instance:

- A study on related oxadiazole derivatives showed promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% .

Antimicrobial Properties

The compound has displayed potential antimicrobial activity against various pathogens. Case studies have shown:

- Compounds containing thiadiazole and oxadiazole rings exhibit good efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as an inhibitor of inflammatory pathways, potentially serving as a lead for developing anti-inflammatory drugs .

Material Science

The unique structural features of the compound allow it to be explored for applications in material science, particularly in developing advanced materials with specific electronic or photonic properties.

Agricultural Chemistry

There is growing interest in the application of such compounds as agrochemicals due to their potential in pest control and enhancing crop resistance to diseases.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, leading to effects such as apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with other heterocyclic carboxamides and thioureas, which are explored below.

Structural Analogues and Key Differences

2.1.1. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

- Core Structure : Isoxazole-carboxamide linked to a thiazole ring.

- Key Features :

- Replaces the 1,2,3-thiadiazole with a thiazole (reducing nitrogen content from two to one sulfur atom).

- Substitutes the 1,2,4-oxadiazole with an isoxazole (oxygen instead of nitrogen in the heterocycle).

- Isoxazole’s oxygen atom could enhance solubility compared to oxadiazole’s nitrogen-rich system .

2.1.2. N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea ()

- Core Structure : Pyrazole-thiourea conjugated with a 1,3,4-thiadiazole.

- Key Features :

- Replaces the carboxamide with a thiourea group, introducing additional sulfur atoms.

- Incorporates a pyrazole ring instead of oxadiazole, altering steric and electronic profiles.

- Implications :

Hypothetical Bioactivity Trends

While bioactivity data for the target compound is absent in the evidence, structural comparisons suggest:

- Thiadiazole vs. Thiazole : Thiadiazoles (with two nitrogens) may exhibit stronger electron-withdrawing effects, enhancing interactions with electrophilic enzyme pockets.

- Oxadiazole vs. Isoxazole : Oxadiazoles’ nitrogen-rich structure could improve metabolic stability compared to oxygen-containing isoxazoles.

- Carboxamide vs. Thiourea : Carboxamides offer balanced hydrogen-bonding capacity, whereas thioureas may confer redox activity or metal-binding properties.

Research Findings and Implications

- Structural Diversity Drives Function : The target compound’s combination of thiadiazole, oxadiazole, and pyridinyl groups may optimize both solubility (via pyridine) and target engagement (via heterocyclic rigidity).

- Synthetic Flexibility : highlights the versatility of coupling reactions for generating diverse carboxamide derivatives, supporting scalable synthesis of the target compound .

- Unresolved Questions : Specific bioactivity data (e.g., IC₅₀ values, selectivity) are needed to validate hypotheses about nitrogen/sulfur content and heterocycle positioning.

Biological Activity

The compound 4-methyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic molecule that incorporates several pharmacologically relevant motifs. Its structure combines a thiadiazole and oxadiazole ring, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

Structural Overview

The chemical structure of the compound can be broken down into key components:

- Thiadiazole : A five-membered ring containing two nitrogen atoms and three carbon atoms, often associated with antimicrobial and anticancer properties.

- Oxadiazole : Another five-membered ring that contributes to the compound's bioactivity, particularly in antitubercular and anticancer contexts.

- Pyridine moiety : Known for enhancing solubility and biological activity against various pathogens.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole ring have shown promising results against various bacterial strains. Dhumal et al. (2016) highlighted that certain oxadiazole derivatives effectively inhibited Mycobacterium bovis BCG, suggesting potential for antitubercular applications .

Table 1 summarizes the antimicrobial activities of related compounds:

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Recent reviews emphasize their ability to inhibit critical enzymes involved in cancer cell proliferation. For example, compounds targeting thymidylate synthase and histone deacetylases (HDAC) have demonstrated effectiveness in various cancer models .

In vitro studies on similar structures have shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 and U-937. The IC50 values for these compounds ranged from low micromolar to sub-micromolar concentrations, indicating strong cytotoxic effects .

Table 2 presents a comparison of cytotoxic activities:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis |

| 16a | SK-MEL-2 | 0.089 | Selective inhibition of hCA IX |

| 17a | HeLa | 0.65 | HDAC inhibition |

Case Studies

Several studies have explored the biological implications of similar compounds:

- Antitubercular Activity : Desai et al. (2018) investigated pyridine-based oxadiazole derivatives and found significant activity against drug-resistant strains of M. tuberculosis, with MIC values indicating strong potential for therapeutic development .

- Mechanism-Based Approaches : A review by Vosatka et al. (2018) examined the structural modifications in oxadiazoles that enhance their binding affinity to key enzymes involved in cancer metabolism . Their findings suggest that specific substitutions can dramatically increase biological activity.

- Synthesis and Evaluation : Recent synthetic efforts have focused on optimizing the structure of oxadiazole derivatives to improve their pharmacokinetic profiles while maintaining or enhancing their biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling reactions using DMF as a solvent, K₂CO₃ as a base, and alkyl halides for functionalization. For example, describes a procedure where 1,2,4-oxadiazole-thiol derivatives are reacted with RCH₂Cl under mild conditions (room temperature, 1.2 mmol base). Optimization may involve varying reaction time, temperature, or stoichiometry. Parallel purification techniques (e.g., column chromatography) are critical for isolating the target compound .

- Comparison : Similar oxadiazole-containing compounds (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) are synthesized via cyclization with phosphorus oxychloride at elevated temperatures (120°C), suggesting thermal stability of the oxadiazole core .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Assign peaks for pyridinyl, oxadiazole, and thiadiazole moieties.

- IR : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds.

- Mass Spectrometry : Validate molecular weight (e.g., via HRMS).

Q. What structural motifs in this compound may influence its reactivity or biological activity?

- Key Features :

- The pyridinyl group enhances solubility and potential π-π stacking in target binding.

- The 1,2,3-thiadiazole core is electron-deficient, favoring nucleophilic substitution or coordination with metal ions.

- The oxadiazole-methyl linker may confer conformational flexibility for receptor interactions.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

- Methodology : Apply factorial design to test variables like solvent polarity, catalyst loading, and temperature. demonstrates DoE in flow chemistry for diazomethane synthesis, highlighting statistical modeling to maximize efficiency . For this compound, screen base equivalents (K₂CO₃ vs. NaH) and reaction time to identify optimal conditions.

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Strategies :

- Purity Analysis : Use HPLC to rule out impurities (≥95% purity required for reliable bioassays).

- Orthogonal Assays : Compare in vitro enzyme inhibition with cell-based assays to confirm target specificity.

- Structural Analogues : Test derivatives (e.g., varying pyridinyl substituents) to isolate activity-contributing groups, as seen in ’s methoxy-substituted oxazoles .

Q. What computational methods are suitable for investigating the compound’s mechanism of action?

- Approach :

- Molecular Docking : Use the InChI key (e.g., from PubChem data in ) to model interactions with target proteins (e.g., kinases or GPCRs).

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with activity data from analogues .

Q. How can substituent effects on biological activity be systematically evaluated?

- Methodology : Synthesize a library of derivatives with controlled modifications (e.g., halogenation at the pyridinyl ring or methyl group replacement). ’s SAR study on pyrazole-carboxamides demonstrates how trifluoromethyl groups enhance agrochemical activity .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Protocol :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1A guidelines).

- Analytical Monitoring : Track degradation via LC-MS and identify byproducts (e.g., hydrolysis of the carboxamide group). highlights stability studies on similar heterocycles under controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.